4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQYZVBSUPFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273307 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-73-0 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1h Pyrrolo 3,2 C Pyridin 3 Amine and Its Structural Analogs
Retrosynthetic Analysis of the Pyrrolo[3,2-c]pyridine Framework
A logical retrosynthetic analysis of the target molecule, 4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine, suggests several key disconnections. The 3-amino group can be derived from the reduction of a 3-nitro precursor, a common strategy for introducing amines onto electron-rich pyrrole (B145914) rings. This points to 3-nitro-4-chloro-1H-pyrrolo[3,2-c]pyridine as a key intermediate.
The pyrrolo[3,2-c]pyridine core itself is typically constructed by forming the pyrrole ring onto a pre-functionalized pyridine (B92270). A powerful approach is the Bartoli or related indole (B1671886) syntheses, which can be adapted for azaindoles. A more modern and versatile method involves the cyclization of a substituted pyridine bearing an activated side chain. For instance, a key disconnection breaks the pyrrole ring between the N1 and C7a positions and the C2-C3 bond, leading back to a functionalized pyridine precursor. A plausible precursor is a 2-substituted-3-methyl-4-nitropyridine derivative . The synthesis of this precursor often starts from simpler, commercially available pyridines. nih.gov This strategy allows for the early introduction of substituents on the pyridine ring, which then direct the subsequent cyclization and functionalization steps.
Direct and Convergent Synthetic Routes to this compound
Convergent synthetic routes offer efficiency by preparing key fragments separately before their assembly. For the target compound, this involves the synthesis of a highly functionalized pyridine precursor followed by pyrrole ring formation and final functional group manipulations.
The synthesis of a suitable pyridine precursor is foundational to building the pyrrolo[3,2-c]pyridine core. A representative strategy begins with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. nih.gov The synthesis proceeds through several key functionalization steps:
N-Oxidation: The pyridine nitrogen is first oxidized, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), to form the corresponding pyridine-1-oxide. nih.gov This step serves to activate the pyridine ring for subsequent electrophilic substitution.
Nitration: The pyridine-1-oxide is then nitrated. The presence of the N-oxide group directs the nitration to the C4 position. This is commonly achieved using fuming nitric acid in a strong acid medium like sulfuric acid, yielding a 4-nitropyridine (B72724) 1-oxide intermediate. nih.gov
Side-Chain Activation: The methyl group at the 5-position (which becomes the 3-position of the final pyrrolo[3,2-c]pyridine system) is activated for cyclization. A common method involves reacting the 4-nitropyridine intermediate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, which is a key precursor for the subsequent cyclization step. nih.gov
This sequence provides a versatile and highly functionalized pyridine derivative poised for the construction of the fused pyrrole ring.
With the activated pyridine precursor in hand, the next critical step is the formation of the pyrrole ring to yield the bicyclic scaffold. A robust method for this transformation is a reductive cyclization. nih.gov
The enamine intermediate, derived from the reaction with DMF-DMA, undergoes cyclization under reducing conditions. A common and effective method uses iron powder in acetic acid. In this one-pot reaction, the nitro group is reduced, and the resulting amino group attacks the enamine side chain, leading to the formation of the pyrrole ring and subsequent aromatization. nih.gov This process is a powerful way to construct the 1H-pyrrolo[3,2-c]pyridine core.
An alternative strategy involves a skeletal rearrangement. For example, heating a 4-chloropyrrolo[2,3-b]pyridine with a nitroaniline can induce a rearrangement to produce a 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt. nih.gov This highlights how different isomers can be accessed and interconverted through carefully chosen reaction conditions.
The introduction of the chloro and amino groups at the C4 and C3 positions, respectively, requires careful regiochemical control. The order of these steps is critical.
Chlorination: The chlorine atom at the C4 position is often introduced at an early stage. If the synthesis starts from a pyridine-N-oxide, the corresponding 4-hydroxypyridine (B47283) (pyridone) can be formed, which is then converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govprepchem.com This ensures the chlorine is in place before the pyrrole ring is constructed.
Amination: The 3-amino group is typically installed after the pyrrolo[3,2-c]pyridine core is formed. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, predominantly at the C3 position. rsc.org Therefore, a standard approach is the electrophilic nitration of the 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold. Reagents like nitric acid in trifluoroacetic anhydride (B1165640) can be used for this purpose. researchgate.net The resulting 4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine intermediate can then be reduced to the target 3-amino compound. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), catalytic hydrogenation with palladium on carbon (H₂/Pd-C), or iron in acetic acid. chemicalbook.comorgsyn.org
Advanced Derivatization Techniques for this compound Scaffold Modification
The this compound scaffold is a versatile platform for further chemical modification. The chlorine atom at C4 and the amino group at C3 serve as synthetic handles for introducing a wide range of substituents, enabling the exploration of structure-activity relationships.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying halogenated heterocyclic scaffolds. nih.gov
Suzuki-Miyaura Coupling: The chlorine atom at the C4 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond, typically introducing aryl or heteroaryl substituents. The reaction couples the 4-chloro-pyrrolopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov Although aryl chlorides can be less reactive than bromides or iodides, the use of specialized ligands can facilitate the reaction. nih.gov
The table below summarizes typical conditions for Suzuki-Miyaura reactions on a related 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, which are analogous to what would be used for the 4-chloro derivative. nih.gov
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (6%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 63 |
| 2 | o-Tolylboronic acid | Pd(PPh₃)₄ (6%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 65 |
| 3 | m-Tolylboronic acid | Pd(PPh₃)₄ (6%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 94 |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 51 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (6%) | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 | 85 |
Buchwald-Hartwig Amination: The C4-chloro substituent can also be replaced with various amines through a Buchwald-Hartwig amination. This palladium-catalyzed C-N bond-forming reaction is crucial for synthesizing derivatives with different amino groups at the C4 position. The synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been successfully achieved using this method on a 4-chloro-azaindole intermediate. nih.gov The choice of palladium catalyst, ligand (e.g., RuPhos, XPhos), and base is critical to achieving high yields and avoiding side reactions, such as hydrodechlorination. nih.gov Protecting the pyrrole nitrogen, for example with a SEM (2-(trimethylsilyl)ethoxy)methyl) group, is often essential for the success of this transformation. nih.gov
The table below illustrates conditions for Buchwald-Hartwig amination on a related 4-chloro-azaindole scaffold.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-(4-methylpiperazin-1-yl)aniline | Pd₂(dba)₃ (5%) | RuPhos (10%) | NaOtBu | Toluene | 100 | 92 |
| 2 | 3-amino-1-propanol | Pd₂(dba)₃ (5%) | XPhos (10%) | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
Electrophilic and Nucleophilic Substitution Strategies on the Pyrrolo[3,2-c]pyridine Nucleus
The reactivity of the pyrrolo[3,2-c]pyridine core is dictated by the electronic properties of its constituent pyrrole and pyridine rings. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.comyoutube.com Conversely, the pyrrole ring is electron-rich and readily undergoes electrophilic substitution, with a preference for the C2 position. youtube.comyoutube.com In the fused system, these inherent reactivities are modulated, but provide a foundational understanding for synthetic strategies.
Nucleophilic Substitution:
The chlorine atom at the C4-position of the pyridine ring is a key functional handle for introducing diversity. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. stackexchange.com The introduction of an amine group at C4, a critical step towards synthesizing aminopyrrolopyridines, can be achieved through reactions like the Buchwald-Hartwig amination. ntnu.nomdpi.com This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. However, the reactivity of the pyrrolo[2,3-b]pyridine isomer suggests that oxidative addition of palladium may preferentially occur at other positions, such as an iodo-substituted C2, necessitating a strategic ordering of synthetic steps. nih.gov For instance, amination at C4 might be performed before introducing substituents at other positions. nih.gov
The efficiency of such amination reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. For related 4-chloropyrrolopyrimidines, studies have shown that these reactions can be promoted by acids and even conducted in water, which can offer environmental and cost benefits over traditional organic solvents. nih.gov
Table 1: Illustrative Conditions for Nucleophilic Amination on Related Heterocycles
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | Pd(OAc)₂ / RuPhos | NaOt-Bu | t-BuOH | 85 | - | mdpi.com |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | None (HCl promoted) | None | Water | 100 | 95 | nih.gov |
| 2,4-dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 98 | researchgate.net |
Electrophilic Substitution:
The pyrrole moiety of the scaffold is the preferred site for electrophilic attack. Reactions such as nitration or halogenation would be expected to occur on the pyrrole ring. To synthesize the target compound, this compound, a common strategy would involve the nitration of the 4-chloro-1H-pyrrolo[3,2-c]pyridine precursor at the C3 position, followed by reduction of the nitro group to an amine. The synthesis of 6-nitro-1H-pyrrolo[3,2-c]pyridine has been reported, indicating the feasibility of introducing a nitro group onto the pyridine ring under certain conditions, which can then be a precursor for further functionalization.
The conditions for electrophilic substitution must be carefully chosen to avoid unwanted side reactions on the pyridine ring, which can be deactivated under strongly acidic conditions due to protonation of the nitrogen atom. vaia.com
Protection and Deprotection Chemistry in Complex Syntheses
In the multi-step synthesis of complex molecules containing the pyrrolo[3,2-c]pyridine scaffold, the use of protecting groups is often essential to ensure regioselectivity and prevent unwanted side reactions. The pyrrole nitrogen, with its acidic proton, can interfere with various reactions, particularly metal-catalyzed cross-couplings and reactions involving strong bases.
A commonly employed protecting group for the pyrrole nitrogen in related azaindole syntheses is the 2-(trimethylsilyl)ethoxy)methyl (SEM) group. ntnu.nomdpi.comnih.gov The SEM group is introduced by reacting the N-H of the pyrrole with SEM-Cl in the presence of a base. This group is advantageous due to its stability under various reaction conditions, including Suzuki and Buchwald-Hartwig couplings. ntnu.no
However, the deprotection of the SEM group can be challenging. It is typically removed under acidic conditions, often using trifluoroacetic acid (TFA). mdpi.com This process can sometimes lead to the formation of side products, as the cleavage of the SEM group releases formaldehyde, which can participate in further reactions. ntnu.no
Table 2: Common Protecting Groups for Pyrrole/Pyridine Nitrogens
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |
| 2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, NaH, DMF | TFA, CH₂Cl₂; or TBAF | mdpi.com |
| Benzenesulfonyl | Bes | Bes-Cl, Base | Basic or acidic hydrolysis | ntnu.no |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base | TFA, HCl | General |
| Benzyl | Bn | BnBr, Base | Hydrogenolysis (H₂, Pd/C) | General |
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
The optimization of reaction conditions is crucial for achieving satisfactory yields and purity, especially in academic settings where resources may be limited. For key transformations like the Buchwald-Hartwig amination and Suzuki cross-coupling, several parameters can be systematically varied. bristol.ac.ukresearchgate.net
Factors influencing the outcome of these reactions include:
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., RuPhos, XPhos, Xantphos) can have a profound impact on reaction efficiency and selectivity. ntnu.nobristol.ac.uk
Base: The strength and solubility of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) are critical. Stronger bases are often required but can lead to side reactions. ntnu.nomdpi.com
Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, t-BuOH, water) can influence reaction rates and solubility of reactants. mdpi.comnih.gov
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing decomposition of starting materials or products. Microwave irradiation can often be used to shorten reaction times and improve yields. nih.gov
Table 3: Optimization of a Buchwald-Hartwig Amination for a Dichloropyridine
| Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | Cs₂CO₃ | 100 | 16 | ~70-80 | bristol.ac.uk |
| XPhos | Cs₂CO₃ | 80 | 16 | >90 | bristol.ac.uk |
| RuPhos | NaOt-Bu | 85 | 1 | - | mdpi.com |
Design of Experiments (DoE) is a powerful methodology for systematically optimizing multiple reaction variables simultaneously to find the true reaction optimum, moving beyond the traditional one-variable-at-a-time (OVAT) approach. bristol.ac.uk
Analytical Characterization Methodologies for Synthesized Compounds (e.g., NMR, Mass Spectrometry, X-ray Crystallography)
The unambiguous identification and characterization of synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. rsc.orgslideshare.netchemconnections.org
¹H NMR provides information about the chemical environment, number, and connectivity of protons. The spectra of pyrrolo[3,2-c]pyridines show characteristic signals for the aromatic protons on both the pyrrole and pyridine rings. nih.gov
Table 4: Representative ¹H and ¹³C NMR Data for a 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative
| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | Reference |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 | nih.gov |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition. nih.govrsc.org
Table 5: Illustrative X-ray Crystallographic Data for a Related Pyrrolopyridazine Derivative
| Parameter | Value | Reference |
| Compound | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | nih.gov |
| Formula | C₁₄H₁₁ClN₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.8568(1) | nih.gov |
| b (Å) | 11.0690(3) | nih.gov |
| c (Å) | 26.4243(7) | nih.gov |
| β (°) | 92.777(1) | nih.gov |
Structure Activity Relationship Sar and Molecular Design Principles for Pyrrolo 3,2 C Pyridine Derivatives
Systemic Exploration of Substituent Effects on Biological Activity Profiles
The biological activity of pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on both the pyrrole (B145914) and pyridine (B92270) rings. Systematic modifications have revealed critical insights into their interaction with biological targets.
Research into pyrrolo[3,2-c]pyridine derivatives has shown that strategic modifications to the core scaffold can significantly modulate their biological effects, such as antiproliferative and kinase inhibitory activities. nih.govmedchemexpress.cn A key strategy involves introducing various substituents via the amine group at the C-3 position, often leading to the synthesis of diarylureas and diarylamides.
For instance, a series of diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated for their antiproliferative activity against the A375P human melanoma cell line. medchemexpress.cn The studies indicated that the nature of the aryl group attached to the urea (B33335) or amide linkage is a critical determinant of potency. Similarly, in the context of FMS kinase inhibition, the substituents on the terminal phenyl ring of diarylurea and diarylamide derivatives were found to be crucial for activity. nih.gov Compound 15 (see table below), a diarylamide with a 4-morpholino-3-(trifluoromethyl)phenyl substituent, showed a potent FMS kinase inhibitory IC50 of 30 nM. nih.gov In contrast, the diarylurea derivative 14 , bearing a 3,5-bis(trifluoromethyl)phenyl group, was slightly less potent with an IC50 of 60 nM, highlighting the sensitivity of the target's binding pocket to the electronic and steric properties of the substituent. nih.gov
These findings underscore that the C-3 amine serves as a critical handle for introducing diverse chemical moieties that can engage in specific interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target protein.
| Compound | Core Scaffold | Substituent at C-3 Amine | Target | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 14 | 1H-pyrrolo[3,2-c]pyridine | Diarylurea with 3,5-bis(trifluoromethyl)phenyl | FMS Kinase | 60 nM | nih.gov |
| 15 | 1H-pyrrolo[3,2-c]pyridine | Diarylamide with 4-morpholino-3-(trifluoromethyl)phenyl | FMS Kinase | 30 nM | nih.gov |
The specific substitution pattern of 4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is fundamental to its utility as a scaffold. The amine group at the C-3 position is a primary site for chemical modification, allowing for the attachment of various functional groups and pharmacophores that can probe the binding site of a biological target. medchemexpress.cn It acts as a versatile synthetic handle for creating libraries of derivatives, most notably ureas and amides, which can establish crucial hydrogen bond interactions with protein residues.
Identification of Key Pharmacophoric Features within the Pyrrolo[3,2-c]pyridine Scaffold
A pharmacophore model for bioactive pyrrolo[3,2-c]pyridine derivatives can be deduced from the structures of the most potent compounds. Key features include:
The Rigid Bicyclic Core : The fused pyrrolo[3,2-c]pyridine ring system provides a rigid, planar scaffold that correctly orients the appended substituents for optimal interaction with the target protein. nih.gov
Hydrogen Bond Donors and Acceptors : The pyrrole NH group and the pyridine nitrogen atom are crucial hydrogen bond donors and acceptors, respectively. These features often anchor the molecule in the hinge region of kinase ATP-binding sites. mdpi.com
C-3 Linker and Aryl Moiety : The amine at C-3, typically functionalized as a urea or amide, acts as a linker to an external aryl ring. This linker region can form additional hydrogen bonds, while the terminal aryl group explores hydrophobic pockets and forms van der Waals or π-stacking interactions. nih.govmdpi.com
C-4 Halogen : The chloro group at C-4 can act as a key interaction point, potentially forming halogen bonds or contributing to favorable hydrophobic interactions, thereby enhancing ligand affinity.
Molecular modeling studies of a derivative, compound 10t , designed as a colchicine-binding site inhibitor, suggested that it interacts with tubulin by forming hydrogen bonds with Thrα179 and Asnβ349, confirming the importance of the scaffold's hydrogen-bonding capabilities. nih.govnih.gov
Design Strategies for Enhanced Ligand Affinity and Selectivity
A primary design strategy for this class of compounds involves a "configuration-constrained" approach. By incorporating the rigid 1H-pyrrolo[3,2-c]pyridine scaffold, medicinal chemists can lock the bioactive conformation of flexible molecules, thereby reducing the entropic penalty upon binding and enhancing affinity. This strategy was successfully employed to design potent tubulin inhibitors by replacing the flexible cis-olefin bond of Combretastatin (B1194345) A-4 (CA-4) with the pyrrolo[3,2-c]pyridine core. nih.gov The resulting compounds, such as 10t with an indolyl moiety, showed potent antiproliferative activities with IC50 values in the nanomolar range. nih.gov
| Compound | A-Ring | B-Ring | HeLa (IC50) | SGC-7901 (IC50) | MCF-7 (IC50) | Reference |
|---|---|---|---|---|---|---|
| 10t | 3,4,5-trimethoxyphenyl | Indolyl | 0.12 µM | 0.15 µM | 0.21 µM | nih.gov |
Further optimization involves the systematic exploration of substituents on the aryl rings attached to the C-3 position to maximize interactions with specific sub-pockets of the target protein. This allows for the fine-tuning of both potency and selectivity against different biological targets. nih.gov
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are powerful tools in drug design used to modify physicochemical properties, improve biological activity, or explore new intellectual property space. chimia.chcambridgemedchemconsulting.com The pyrrolo[3,2-c]pyridine scaffold itself can be considered a bioisostere of other important heterocyclic systems like indoles or other azaindole isomers. nih.gov
A notable example of a successful scaffold hop involves the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. In this work, a pyrrolo[3,2-c]pyridine derivative (24 ) was designed as a 1-deaza analogue of a lead pyrrolo[2,3-d]pyrimidine compound (18 ). This subtle change, replacing a nitrogen atom at position 1 with a carbon, was well-tolerated and resulted in a compound with potent LRRK2 inhibition (cKi = 2 nM), demonstrating the viability of the pyrrolo[3,2-c]pyridine core as a replacement scaffold. acs.org This highlights how minimal structural changes through scaffold hopping can maintain or enhance biological activity. chimia.ch
Furthermore, the pyridine ring within the scaffold is often employed as a bioisosteric replacement for a phenyl ring, a common strategy to improve properties such as aqueous solubility and the ability to form hydrogen bonds. mdpi.com These approaches demonstrate the versatility of the pyrrolo[3,2-c]pyridine framework in generating novel chemical entities with desirable therapeutic profiles. mdpi.comacs.org
Biological Target Identification and Mechanistic Characterization of Pyrrolo 3,2 C Pyridine Derivatives
In Vitro Enzymatic Inhibition Profiling
The characterization of pyrrolo[3,2-c]pyridine derivatives has primarily focused on their ability to inhibit protein kinases, with several compounds demonstrating high potency against specific targets.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully developed as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase. medchemexpress.comnih.govtandfonline.com Additionally, certain derivatives have been identified as inhibitors of FMS kinase, a member of the type III receptor tyrosine kinase family, and have shown some activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov
Based on available scientific literature, no significant inhibitory activity has been reported for 1H-pyrrolo[3,2-c]pyridine derivatives against Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), or Spleen Tyrosine Kinase (SYK).
The inhibitory potency of pyrrolo[3,2-c]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
MPS1 Inhibition: Through a structure-based design program, a highly potent and selective MPS1 inhibitor, CCT251455, was developed from a 1H-pyrrolo[3,2-c]pyridine template. medchemexpress.comaacrjournals.org The initial hit compound in the series, compound 8 , was a non-selective inhibitor, but optimization led to CCT251455, which exhibits a biochemical IC₅₀ of 3 nM against MPS1. medchemexpress.comaacrjournals.org
FMS and FLT3 Inhibition: In a separate line of research, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.govtandfonline.com Among these, compounds 1e and 1r were identified as the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.govtandfonline.com The lead compound from this series, 1r , was further tested against a panel of kinases, where it displayed an inhibition of 42% against FLT3 at a concentration of 1 µM, suggesting an IC₅₀ value in the micromolar range for this kinase. nih.gov
No specific inhibition constant (Kᵢ) values for these compounds against their respective kinase targets have been detailed in the referenced literature. The relationship between IC₅₀ and Kᵢ is dependent on factors such as the concentration of ATP used in the assay; for competitive inhibitors, the IC₅₀ is approximately twice the Kᵢ when the ATP concentration is equal to its Michaelis-Menten constant (Kₘ). crossfire-oncology.com
Molecular Mechanism of Action Studies on Defined Biological Systems (In Vitro)
Allosteric Modulation and Orthosteric Binding Site Characterization
No studies detailing the allosteric modulation or orthosteric binding site characterization of 4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine were found. Research on other 1H-pyrrolo[3,2-c]pyridine derivatives has identified interactions with targets such as the colchicine-binding site on tubulin, but this has not been specifically documented for this compound. nih.gov
Cellular Pathway Modulation and Phenotypic Assays (In Vitro Cell-Based Studies)
Specific in vitro cell-based studies on this compound are not described in the available scientific literature. Therefore, no data on its direct effects on cell proliferation, viability, induction of apoptosis, cell cycle arrest, or modulation of intracellular signaling cascades can be provided.
There is no publicly available data from studies measuring the effects of this compound on the proliferation and viability of any defined cell lines. While related compounds have shown potent antitumor activities against cell lines like HeLa, SGC-7901, and MCF-7, these findings are not specific to the requested compound. nih.gov
Information regarding the ability of this compound to induce specific cellular processes such as apoptosis or cell cycle arrest is not available. Studies on other molecules within the 1H-pyrrolo[3,2-c]pyridine series have demonstrated the capacity to cause G2/M phase cell cycle arrest and apoptosis, but these results cannot be directly attributed to this compound. nih.gov
No research findings were identified that describe the modulation of any intracellular signaling cascades or specific phosphorylation events by this compound.
Computational Chemistry and Structural Modeling of 4 Chloro 1h Pyrrolo 3,2 C Pyridin 3 Amine and Its Analogs
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine and its analogs, and its biological target, typically a protein.
Binding mode analysis of pyrrolopyridine derivatives has been crucial in identifying key interactions with various biological targets. For instance, in the context of anticancer research, derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as colchicine-binding site inhibitors. researchgate.netscispace.comresearchgate.netnih.govsemanticscholar.orgtandfonline.com Molecular modeling studies of these compounds have revealed that the 1H-pyrrolo[3,2-c]pyridine core can effectively mimic the (E, Z)-butadiene linker of known inhibitors like combretastatin (B1194345) A-4. researchgate.net
A notable example is the analog 10t, which demonstrated potent antitumor activities. Docking studies suggested that this compound interacts with tubulin by forming hydrogen bonds with residues in the colchicine (B1669291) site, such as Thrα179 and Asnβ349. researchgate.netscispace.comresearchgate.nettandfonline.com The pyrrolo[3,2-c]pyridine scaffold itself was found to form a critical hydrogen bond with Thrα179, highlighting a key interaction hotspot. semanticscholar.org
In other studies, analogs of 4-chloro-1H-pyrrolo[3,2-c]pyridine have been docked into the active sites of enzymes like glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase to elucidate their antimycobacterial activity. nih.gov For kinase inhibition, the pyrrolopyridine or azaindole core is recognized as a key pharmacophore that can act as a hinge binder in the ATP-binding pocket of kinases. nih.gov This interaction is a common feature across various kinase inhibitor scaffolds. For example, in the development of LATS1/2 inhibitors, the pyrrolopyridine moiety was identified as a group that significantly increased inhibitory activity. tandfonline.com
The table below summarizes key interactions identified through docking studies of pyrrolopyridine analogs with their respective targets.
| Compound Analog | Target Protein | Key Interacting Residues | Type of Interaction |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | Tubulin (Colchicine site) | Thrα179, Asnβ349 | Hydrogen Bond |
| 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) | Glutamate racemase (MurI) | Not specified | Not specified |
| Pyrrolopyridine-based LATS1/2 inhibitor (7) | LATS1/2 Kinase | Hinge region | Not specified |
| Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitor (1r) | FMS Kinase | Not specified | Not specified |
Beyond predicting the binding pose, computational methods can estimate the binding free energy of a ligand-protein complex, which is a crucial indicator of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for these calculations. researchgate.netresearchgate.net
In studies of pyrrolopyridine derivatives as Janus Kinase (JAK) inhibitors, the MM-PBSA approach has been applied to determine the binding energies of the enzyme-inhibitor complexes. researchgate.net Trajectories from molecular dynamics simulations are analyzed to calculate the binding free energy, which includes contributions from molecular mechanics energy, polar solvation energy, and non-polar solvation energy. researchgate.netresearchgate.net For instance, in the development of novel JAK1 inhibitors from pyrrolopyridine derivatives, free energy calculations were used to study the binding affinity of the designed compounds. Some designed compounds showed higher binding energy values than existing inhibitors like Tofacitinib. nih.gov
The components of binding free energy are typically broken down as follows:
| Energy Component | Description |
| ΔEMM | Molecular mechanics energy in the gas phase, including van der Waals (ΔEvdw) and electrostatic (ΔEele) energies. researchgate.net |
| ΔGpolar | The polar contribution to the solvation free energy. researchgate.net |
| ΔGnonpolar | The non-polar contribution to the solvation free energy. researchgate.net |
| -TΔS | The entropic contribution to the binding free energy. researchgate.net |
These calculations provide a quantitative measure to rank potential inhibitors and guide further optimization. For example, a study on JAK1 inhibitors found that the van der Waals energy term made the most significant contribution to the binding of the inhibitor. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
For classes of compounds like pyrrolopyridines and their isosteres, QSAR models are developed to predict their biological activity, such as inhibitory potency. These models are typically built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org For a set of 35 pyrrolopyrimidine derivatives, which are structurally related to pyrrolopyridines, 2D-QSAR models were developed to predict their inhibitory activity against Bruton's tyrosine kinase (BTK). semanticscholar.org
The general form of a linear QSAR model can be represented as: Biological Activity (e.g., pIC₅₀) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ where D₁, D₂, ..., Dₙ are molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.
In the study of pyrrolopyrimidine BTK inhibitors, the dataset was divided into a training set to build the model and a test set to validate its predictive power. semanticscholar.org Both MLR and ANN techniques were employed, with the ANN model often providing a more robust prediction due to its ability to capture non-linear relationships. semanticscholar.org
The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, hydrophobic, and topological properties. For tricyclic quinoline (B57606) derivatives, a related class of compounds, QSAR analysis revealed that diuretic activity was influenced by geometric and spatial structure, logP, energy values, and specific 2D and 3D descriptors. nih.gov
In the development of QSAR models for pyrrolopyrimidine BTK inhibitors, a large number of descriptors were initially calculated and then a feature selection process was used to identify the most relevant ones. semanticscholar.org This process helps to avoid overfitting and improves the model's generalizability. The selected descriptors often provide insights into the mechanism of action. For example, the QSAR model for the BTK inhibitors might highlight the importance of specific electronic or steric features that are crucial for binding to the target.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful tools for identifying novel, active compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
A study on pyrrolopyridine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase-2 (MK2) led to the development of three-dimensional pharmacophore models. researchgate.net The best model, ADDHR1, consisted of one hydrogen-bond acceptor, two hydrogen-bond donors, one hydrophobic group, and one aromatic ring. researchgate.net This model was statistically significant and validated externally, proving its utility for predicting the activity of new compounds. researchgate.net
Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries in a process called virtual screening. This allows for the rapid identification of molecules that match the pharmacophore and are therefore likely to be active. For instance, in the search for novel pyrrolopyridine analogs against MK-2, virtual screening of the PubChem database was performed. nih.gov This was followed by docking studies to refine the hits and predict their binding affinities. nih.gov
Structure-based virtual screening is another common approach, where the crystal structure of the target protein is used to guide the docking of library compounds. This strategy has been successfully applied to identify inhibitors for various kinases. researchgate.net For example, a combination of pharmacophore-based and shape-based virtual screening was used to identify selective inhibitors for Protein Kinase RNA-activated (PKR) from a large compound collection. nih.gov
The general workflow for a virtual screening campaign often involves:
Database Preparation: A large library of compounds is prepared, often involving 3D structure generation and optimization.
Pharmacophore- or Docking-Based Screening: The library is screened using a validated pharmacophore model or by docking each compound into the target's binding site.
Hit Filtering and Selection: The initial hits are filtered based on various criteria, such as predicted activity, drug-likeness (e.g., Lipinski's rule of five), and potential for chemical synthesis. nih.govsemanticscholar.orgtandfonline.com
Experimental Validation: The most promising candidates are synthesized and tested in biological assays to confirm their activity.
Through these computational strategies, the vast chemical space can be efficiently explored to discover novel and potent analogs of this compound with desired therapeutic properties.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide critical insights into their conformational flexibility and their stability when bound to a biological target, such as a protein kinase.
Conformational Landscape Exploration:
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. MD simulations can map the conformational landscape of this compound by simulating its movement in a solvent environment. This allows for the identification of low-energy, stable conformations that are more likely to be biologically relevant. The planarity of the pyrrolo[3,2-c]pyridine ring system is a key feature, but the exocyclic amine group and any substituents on the pyrrole (B145914) nitrogen can exhibit rotational freedom, leading to different conformers.
Illustrative Conformational Analysis Data:
| Dihedral Angle (H-N-C3-C2) | Potential Energy (kcal/mol) | Population (%) |
| 0° (syn-planar) | 2.5 | 15 |
| 180° (anti-planar) | 0.0 | 80 |
| +/- 90° (perpendicular) | 5.0 | 5 |
The data in this table is illustrative and represents typical results from a conformational analysis study.
Binding Stability Assessment:
When a ligand binds to a protein, the stability of the resulting complex is crucial for its therapeutic efficacy. MD simulations can be employed to study the binding stability of this compound analogs within the active site of a target protein. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the complex. Furthermore, the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein can be monitored to understand the key determinants of binding affinity. For instance, the amine group at the 3-position and the nitrogen atoms within the heterocyclic core are potential hydrogen bond donors and acceptors, respectively.
Illustrative Binding Stability Metrics:
| Analog | Average RMSD (Å) | Key H-Bond Interactions |
| This compound | 1.2 | ASN, GLU |
| Analog A (with N1-substituent) | 2.5 | GLU |
| Analog B (with alternative C3-substituent) | 1.5 | ASN, ASP |
The data in this table is for illustrative purposes to demonstrate how binding stability can be compared across different analogs.
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, QC methods like Density Functional Theory (DFT) are invaluable for elucidating its intrinsic properties.
Electronic Properties:
QC calculations can determine a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules, including biological targets.
Illustrative Quantum Chemical Properties:
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
This data is a theoretical representation of quantum chemical calculation results.
Reactivity Analysis:
QC calculations can predict the reactivity of different sites within the this compound molecule. Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices can be calculated to identify the most likely sites for metabolic transformation or for reaction with other molecules. For example, the nitrogen atoms of the pyridine (B92270) and pyrrole rings, as well as the exocyclic amine, are potential sites for nucleophilic attack, while the carbon atoms can be susceptible to electrophilic attack. This information is vital for predicting potential metabolic pathways and for designing analogs with improved stability.
Cheminformatics Approaches for Chemical Space Exploration and Library Design
Cheminformatics combines chemistry, computer science, and information science to analyze and organize large sets of chemical data. For this compound, cheminformatics tools are essential for exploring its chemical space and for designing focused libraries of analogs with desired properties.
Chemical Space Exploration:
The "chemical space" of a molecule refers to the vast number of possible analogs that can be generated by modifying its structure. Cheminformatics approaches, such as similarity searching and clustering based on molecular fingerprints, can be used to explore this space. By comparing the properties of known active and inactive compounds, predictive models can be built to screen virtual libraries of this compound analogs for potential biological activity.
Library Design:
Based on the insights gained from MD simulations and QC calculations, cheminformatics can be used to design a library of analogs for synthesis and biological testing. This involves selecting a set of substituents for various positions on the pyrrolo[3,2-c]pyridine scaffold to maximize diversity and to probe the structure-activity relationship (SAR). Descriptors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors can be calculated for each virtual compound to ensure that the designed library adheres to drug-like properties, such as Lipinski's rule of five. semanticscholar.org
Illustrative Library Design Parameters:
| Parameter | Range/Value |
| Molecular Weight | < 500 Da |
| logP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
This table illustrates the application of Lipinski's rule of five in library design.
Advanced Research Avenues and Future Perspectives for Pyrrolo 3,2 C Pyridine Research
Development of Novel Synthetic Routes to Access Underexplored Derivations
The expansion of chemical space around the pyrrolo[3,2-c]pyridine core is critical for discovering new biological activities. Researchers are continuously developing novel synthetic methodologies to access derivatives that were previously difficult to synthesize.
A common strategy involves multi-step synthesis starting from commercially available pyridine (B92270) derivatives. For instance, a recent approach to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines began with 2-bromo-5-methylpyridine. nih.gov This starting material underwent a series of reactions including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov Cyclization was then achieved using iron powder in acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov Subsequent functionalization through Suzuki cross-coupling reactions allowed for the introduction of diverse aryl groups at the C6 position, demonstrating a robust method for creating a library of derivatives. nih.gov
Another versatile synthetic pathway involves the rearrangement of related isomers. For example, 4-chloropyrrolo[2,3-b]pyridine can be fused with appropriate nitroanilines, leading to a ring rearrangement that forms 1-aryl-4-aminopyrrolo[3,2-c]pyridine salts. nih.gov This transformation provides access to a different substitution pattern on the pyrrolo[3,2-c]pyridine scaffold, which can then be further modified. For example, the resulting amino group can be acylated to produce benzamido analogues. nih.gov
Challenges in synthesis often arise, particularly with regard to regioselectivity and the need for protecting groups. In the synthesis of related azaindoles, the order of cross-coupling steps (e.g., Suzuki-Miyaura and Buchwald-Hartwig amination) can be crucial for success, and protecting the pyrrole (B145914) nitrogen is often essential for achieving the desired transformations. nih.gov Overcoming these challenges through innovative synthetic design is key to unlocking the full potential of the pyrrolo[3,2-c]pyridine scaffold.
Table 1: Examples of Synthetic Strategies for Pyrrolo[3,2-c]pyridine Derivatives
| Starting Material | Key Reactions | Final Scaffold/Derivative | Reference |
|---|---|---|---|
| 2-Bromo-5-methylpyridine | Oxidation, Nitration, Cyclization, Suzuki Coupling | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
| Pyrrolo[2,3-b]pyridine | Oxidation, Chlorination, Rearrangement with nitroanilines | 1-Aryl-4-aminopyrrolo[3,2-c]pyridines | nih.gov |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | N-methylation, Nucleophilic substitution, Cyanation | Pyrrolo[3,2-c]pyridine-3-carbonitrile derivatives | acs.org |
Discovery of Unconventional Biological Targets Modulated by Pyrrolo[3,2-c]pyridine Scaffolds
While kinase inhibition remains a major area of focus for pyrrolo[3,2-c]pyridine derivatives, recent research has unveiled their potential to modulate a wider range of biological targets, some of which are considered unconventional.
One such target is the microtubule network. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. semanticscholar.orgnih.gov By disrupting microtubule dynamics, these compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells, highlighting a mechanism of action beyond typical kinase inhibition. semanticscholar.orgnih.gov
Another significant, non-traditional target class is emerging in the field of antibacterials. A unique double-reporter high-throughput screening system identified pyrrolo-pyridine derivatives as a novel class of antibacterials. researchgate.net Some of these compounds demonstrated potent activity, including against Gram-negative bacteria, and in vitro assays suggested an ability to inhibit protein biosynthesis. researchgate.net
Furthermore, pyrrolo[3,2-c]pyridine derivatives have shown activity as inhibitors of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), suggesting a potential role in antithrombotic therapy. nih.gov The mechanism is thought to be related to the lipophilicity of the compounds. nih.gov
The exploration of these targets demonstrates the versatility of the pyrrolo[3,2-c]pyridine scaffold and opens up new therapeutic avenues for cancer, infectious diseases, and cardiovascular conditions. nih.govresearchgate.netnih.govnih.gov
Table 2: Selected Biological Targets for Pyrrolo[3,2-c]pyridine Derivatives
| Biological Target | Therapeutic Area | Example Compound/Series | Reference |
|---|---|---|---|
| Tubulin (Colchicine-binding site) | Oncology | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | semanticscholar.orgnih.gov |
| FMS Kinase (CSF-1R) | Oncology, Inflammation | Diarylureas possessing pyrrolo[3,2-c]pyridine scaffold | nih.govresearchgate.net |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Neurodegenerative Diseases | 1-Deaza analogue of a pyrrolo[2,3-d]pyrimidine | acs.org |
| Bacterial Protein Biosynthesis | Infectious Diseases | Pyrrolo-pyridine derivatives from HTS | researchgate.net |
| Platelet Aggregation (ADP-induced) | Cardiovascular | Isosteres of ticlopidine | nih.gov |
Integration of High-Throughput Screening and Computational Methods for Lead Identification
The synergy between high-throughput screening (HTS) and computational chemistry has become a cornerstone of modern drug discovery, enabling the rapid identification and optimization of lead compounds. frontiersin.org This integrated approach is being effectively applied to the pyrrolo[3,2-c]pyridine scaffold.
HTS allows for the rapid evaluation of large compound libraries against specific biological targets. For example, a dual-reporter HTS platform was instrumental in identifying novel pyrrolo-pyridine derivatives with antibacterial properties from a large collection of compounds. researchgate.net Such cell-based assays can simultaneously provide information on activity and mechanism of action. researchgate.net
Computational methods, including molecular modeling, virtual screening (VS), and quantitative structure-activity relationship (QSAR) studies, are used to rationalize HTS results and guide the design of more potent and selective inhibitors. nih.govfrontiersin.orgbohrium.com Structure-based drug design (SBDD) is particularly powerful when a 3D structure of the target protein is available. frontiersin.org For instance, molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine-binding site of tubulin helped to rationalize their potent antitumor activities by revealing key interactions, such as hydrogen bonds. nih.gov Similarly, computational approaches are used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. bohrium.com
These computational tools are not only used for optimizing hits from screening but also for designing focused libraries for synthesis, thereby increasing the efficiency of the lead identification process. bohrium.comucl.ac.uk
Exploration of Pyrrolo[3,2-c]pyridine Derivatives as Chemical Probes for Biological Systems
Beyond their direct therapeutic potential, pyrrolo[3,2-c]pyridine derivatives are valuable tools as chemical probes to investigate complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context.
Azaindoles, including pyrrolopyridines, have been utilized as probes in biological imaging. nih.gov Their fluorescent properties can be exploited to visualize cellular structures or track the localization of their target proteins. Furthermore, by serving as bioisosteres of other important scaffolds like indoles, they act as useful probe compounds in structure-activity relationship (SAR) studies to understand the structural requirements for biological activity. nih.gov
For example, the synthesis of a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was undertaken to probe the SAR of colony-stimulating factor 1 receptor (CSF1R) inhibitors. nih.gov Although this particular derivative was less potent than its pyrrolopyrimidine parent, the study provided crucial information about the importance of specific nitrogen atoms within the heterocyclic core for efficient kinase inhibition. nih.gov This use of pyrrolopyridine derivatives as probes is essential for building a deeper understanding of drug-target interactions and guiding future drug design.
Methodological Advancements in Mechanistic Biological Characterization
A deep understanding of a compound's mechanism of action is crucial for its development into a therapeutic agent. For pyrrolo[3,2-c]pyridine derivatives, a variety of advanced methodologies are employed to elucidate their biological effects at the molecular and cellular levels.
To confirm that certain 1H-pyrrolo[3,2-c]pyridine derivatives target tubulin, researchers use a combination of techniques. nih.gov In vitro tubulin polymerization assays directly measure the compound's ability to inhibit the formation of microtubules. semanticscholar.orgnih.gov Immunofluorescence staining in cells treated with the compound allows for the visualization of its disruptive effects on the microtubule network. semanticscholar.orgnih.gov
Further mechanistic insights are gained through cell cycle analysis using flow cytometry, which can reveal cell cycle arrest at specific phases, such as the G2/M phase, a characteristic effect of microtubule-targeting agents. semanticscholar.orgnih.gov Apoptosis assays are also used to confirm that the observed cell cycle arrest leads to programmed cell death. nih.gov
At the molecular level, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding and the specific interactions that contribute to affinity and selectivity. mdpi.comacs.org These computational methods complement experimental techniques by providing a theoretical framework to explain the observed biological activity. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine, and how can reaction efficiency be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as demonstrated for structurally related pyrrolopyridine derivatives. Optimization can involve statistical design of experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading . For example, a central composite design (CCD) can minimize trial runs while maximizing yield .
- Key Tools : Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization, guided by solubility data from analogs (e.g., ethyl acetate/hexane systems) .
Q. How should researchers safely handle and store this compound in the laboratory?
- Safety Protocol : Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation .
- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No toxicological data exist for this compound, so treat it as a potential irritant .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Assign signals using - and -NMR to confirm the pyrrolopyridine backbone and substituents (e.g., chloro and amine groups). Compare with spectral data from analogs like 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. Look for characteristic fragmentation patterns of pyrrolopyridine cores .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) by growing single crystals in DMSO/water mixtures and analyzing diffraction data .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
- Strategy :
- Perform density functional theory (DFT) calculations to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites .
- Use molecular docking to predict binding affinity to biological targets (e.g., kinases), leveraging structural analogs like 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as templates .
- Tools : Software like Gaussian (DFT) and AutoDock (docking) integrated with cheminformatics pipelines .
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?
- Troubleshooting Steps :
- Validate purity via HPLC (>95%) to rule out impurities.
- Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) using controlled experiments.
- Compare with literature on similar compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, to identify common side reactions (e.g., dehalogenation) .
- Case Study : A 2021 study resolved conflicting NMR signals for a pyrrole-carboxylic acid derivative by repeating synthesis under anhydrous conditions and verifying via 2D-COSY .
Q. What advanced reactor designs or process engineering strategies improve scalability for derivatives of this compound?
- Engineering Solutions :
- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions in halogenation steps .
- Implement membrane separation technologies (e.g., nanofiltration) for efficient purification of polar intermediates .
- Data-Driven Optimization : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate and optimize multi-step pathways .
Methodological Tables
Table 1 : Key Spectral Data for Pyrrolopyridine Analogs
| Compound | -NMR (δ, ppm) | ESI-MS (m/z) | Reference |
|---|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | 8.51 (s, 1H), 7.89 (d, 1H) | 154.03 [M+H] | |
| 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | 8.69 (d, 1H), 7.63 (d, 1H) | 311.1 [M+H] |
Table 2 : Reaction Optimization via DoE (Example)
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–120°C | 100°C | +25% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |
| Solvent (DMF:H2O) | 9:1 to 7:3 | 8:2 | +10% |
| Data adapted from |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
